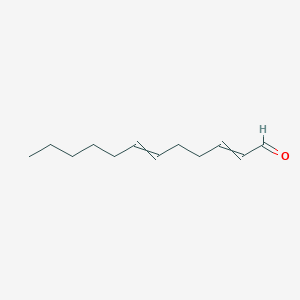
Dodeca-2,6-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,Z)-2,6-DODECADIEN-1-AL is an organic compound characterized by the presence of two double bonds in its carbon chain, which can exist in different geometric configurations. The E and Z notations refer to the relative positions of the substituents around the double bonds, with E indicating opposite sides and Z indicating the same side. This compound is known for its distinct odor and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z)-2,6-DODECADIEN-1-AL typically involves the use of elimination reactions to form the double bonds. One common method is the dehydrohalogenation of alkyl halides using strong bases such as potassium hydroxide in ethanol solution . Another method involves the dehydration of alcohols using strong acids like sulfuric acid in tetrahydrofuran solvent .
Industrial Production Methods
In industrial settings, the production of (E,Z)-2,6-DODECADIEN-1-AL often involves large-scale elimination reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize side reactions and maximize the formation of the desired geometric isomers.
Analyse Des Réactions Chimiques
Types of Reactions
(E,Z)-2,6-DODECADIEN-1-AL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated compounds.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce new substituents.
Major Products Formed
Oxidation: Formation of dodecanoic acid or dodecanal.
Reduction: Formation of dodecane.
Substitution: Formation of halogenated derivatives like 2,6-dodecadienyl chloride.
Applications De Recherche Scientifique
(E,Z)-2,6-DODECADIEN-1-AL has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the fragrance industry for its pleasant odor and as a flavoring agent in food products
Mécanisme D'action
The mechanism of action of (E,Z)-2,6-DODECADIEN-1-AL involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of smell. In biological systems, it may interact with enzymes or receptors involved in pheromone signaling, influencing behavior and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,Z)-2,4-DODECADIEN-1-AL: Similar structure but with double bonds at different positions.
(E,Z)-2,6-UNDECADIEN-1-AL: Similar structure but with a shorter carbon chain.
(E,Z)-2,6-DODECADIEN-1-OL: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
(E,Z)-2,6-DODECADIEN-1-AL is unique due to its specific geometric configuration and the position of its double bonds, which confer distinct chemical and physical properties. Its specific odor profile makes it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H20O |
|---|---|
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
dodeca-2,6-dienal |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,10-12H,2-5,8-9H2,1H3 |
Clé InChI |
VPEGROOEBNSCCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


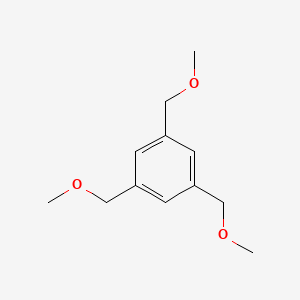
![4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid](/img/structure/B14090113.png)
![2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B14090114.png)
![2-(7-Hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)prop-2-enoic acid](/img/structure/B14090121.png)

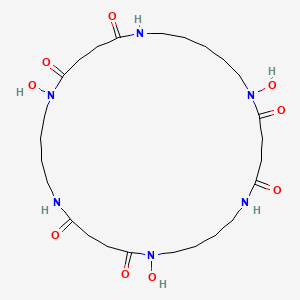
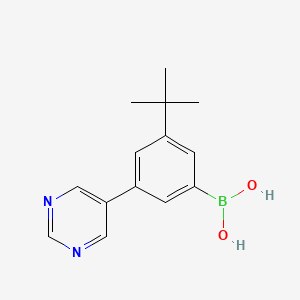
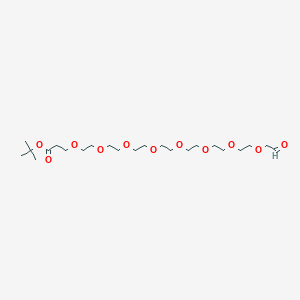
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(furan-2-ylmethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090161.png)
![3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-4-(3-methoxy-phenyl)-5-pyridin-3-ylmethyl-4,5-dihydro-1H-pyrro lo[3,4-c]pyrazol-6-one](/img/structure/B14090169.png)
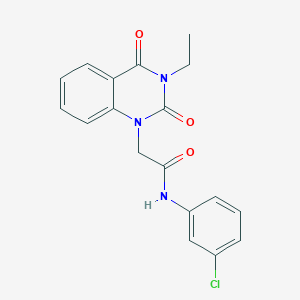
![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090195.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090206.png)
